N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0771307
InChI:
InChI=1S/C19H23NO3/c1-2-9-20-13-15-3-6-17(7-4-15)23-14-16-5-8-18-19(12-16)22-11-10-21-18/h3-8,12,20H,2,9-11,13-14H2,1H3
SMILES:
CCCNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3
Molecular Formula:
C19H23NO3
Molecular Weight:
313.4 g/mol
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine
CAS No.:
Cat. No.: VC0771307
Molecular Formula: C19H23NO3
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23NO3 |
|---|---|
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | N-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl]propan-1-amine |
| Standard InChI | InChI=1S/C19H23NO3/c1-2-9-20-13-15-3-6-17(7-4-15)23-14-16-5-8-18-19(12-16)22-11-10-21-18/h3-8,12,20H,2,9-11,13-14H2,1H3 |
| Standard InChI Key | QGGAKCNSJDAIHB-UHFFFAOYSA-N |
| SMILES | CCCNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3 |
| Canonical SMILES | CCCNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator